Head-to-Head Comparison: Kobe2602 vs. Kobe0065 – H-Ras·GTP–c-Raf-1 RBD Binding Affinity (Ki)
Kobe2602 exhibits a 3.2-fold lower binding affinity for the H-Ras·GTP–c-Raf-1 RBD interaction compared to its close analog Kobe0065. The Ki values, determined in the same in vitro binding assay, are 149 ± 55 μM for Kobe2602 versus 46 ± 13 μM for Kobe0065 [1]. This quantitative difference establishes a clear potency ranking for selection when screening for Ras-effector interaction inhibitors.
| Evidence Dimension | In vitro binding affinity (Ki) for H-Ras·GTP–c-Raf-1 RBD |
|---|---|
| Target Compound Data | 149 ± 55 μM |
| Comparator Or Baseline | Kobe0065: 46 ± 13 μM |
| Quantified Difference | 3.2-fold weaker (lower affinity) |
| Conditions | In vitro binding assay using purified proteins; estimated from binding kinetics (Fig. S1) |
Why This Matters
Researchers requiring a less potent or more selective Ras–Raf interaction probe may preferentially select Kobe2602 to avoid off-target effects or to study weaker binding events, while high-potency screens should use Kobe0065.
- [1] Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, et al. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction. Proc Natl Acad Sci U S A. 2013;110(20):8182-8187. doi:10.1073/pnas.1217730110. View Source
